N-cyclohexyl-4-methyl-2,6-dinitroaniline
Description
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-cyclohexyl-4-methyl-2,6-dinitroaniline |
InChI |
InChI=1S/C13H17N3O4/c1-9-7-11(15(17)18)13(12(8-9)16(19)20)14-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3 |
InChI Key |
ITNZSTRESIXIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methyl-2,6-dinitroaniline typically involves the nitration of N-cyclohexylaniline. The process can be summarized as follows:
Nitration: N-cyclohexylaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce nitro groups at the 2 and 6 positions of the aniline ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.
Purification and Quality Control: Employing large-scale purification techniques and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: N-cyclohexyl-4-methyl-2,6-diaminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-4-methyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or proteins by binding to their active sites, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituents on the 2,6-dinitroaniline backbone significantly influence solubility, stability, and reactivity. Key analogs and their properties include:
*Estimated based on structural analogs.
Key Observations :
- Electron Deficiency : Nitro groups lower the LUMO energy, making these compounds reactive toward electron-rich biological targets. For example, 4-chloro-2,6-dinitroaniline exhibits fluorescence quenching due to photoinduced electron transfer (PET) .
- Solubility : All analogs are water-insoluble, favoring applications in soil-acting herbicides or organic synthesis intermediates .
Herbicidal Activity
- Butralin : A pre-emergence herbicide controlling weeds in cotton, soybeans, and orchards. Its tert-butyl group enhances soil adsorption, delaying leaching .
- Inferred Target Compound : The cyclohexyl group may similarly improve soil adhesion, but its efficacy would depend on substituent orientation and interactions with plant tubulin (a common target of dinitroaniline herbicides).
Toxicological and Environmental Roles
- BDNA : A hepatotoxic metabolite of azo dyes, inducing gut-liver axis disruptions in rats. Its bromo group contributes to oxidative stress and DNA adduct formation .
- 4-Chloro-2,6-dinitroaniline : Used in mutagenicity assays due to its electron-deficient structure, which interacts with bacterial DNA in reverse mutation tests .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-cyclohexyl-4-methyl-2,6-dinitroaniline and verifying its purity?
- Methodological Answer : Synthesis typically involves sequential nitration and alkylation reactions. For structurally similar dinitroanilines (e.g., 2-bromo-4,6-dinitroaniline), diazotization of aniline derivatives followed by coupling with cyclohexyl or alkyl groups is common . Purity verification employs High-Performance Liquid Chromatography (HPLC) (>95% purity thresholds) and Nuclear Magnetic Resonance (NMR) to confirm substituent positions and absence of byproducts .
Q. How can X-ray crystallography determine the molecular structure and intermolecular interactions of dinitroaniline derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, dihedral angles (e.g., nitro group alignment ±2° relative to the aromatic ring), and non-covalent interactions (e.g., N–H⋯O hydrogen bonds, C–Br⋯π stacking). For 2-bromo-4,6-dinitroaniline, SC-XRD revealed a 3D network stabilized by hydrogen bonds and halogen interactions .
Q. What spectroscopic techniques are optimal for characterizing nitroaromatic compounds in environmental samples?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with Automated Thermal Desorption (ATD) is effective for detecting trace levels (e.g., 38 µg/g detection limits). For polar derivatives, High-Resolution Mass Spectrometry (HRMS) complements NMR to identify fragmentation patterns and confirm molecular formulas .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., bromo, methyl, cyclohexyl) influence the photodegradation pathways of dinitroanilines?
- Methodological Answer : Computational studies (DFT calculations) combined with UV-Vis spectroscopy quantify electron-withdrawing effects of nitro groups, which stabilize the aromatic ring but enhance photoreactivity. Methyl and cyclohexyl groups alter hydrophobicity, affecting adsorption to soil or organic matter in environmental matrices .
Q. What strategies resolve contradictions in mutagenicity data between Ames tests and in vitro mammalian assays for nitroaromatic compounds?
- Methodological Answer : Inter-laboratory validation using the bioluminescent Salmonella reverse mutation assay (e.g., for 2-bromo-4,6-dinitroaniline) identifies protocol-specific variables (e.g., metabolic activation with S9 liver enzymes). Dose-response modeling and comparative genomic analysis (e.g., Nrf2 pathway activation) reconcile discrepancies between prokaryotic and eukaryotic systems .
Q. How do weak non-covalent interactions (e.g., C–Br⋯π, N–H⋯O) in crystalline phases affect the solubility and bioavailability of dinitroanilines?
- Methodological Answer : Hirshfeld surface analysis quantifies interaction contributions (e.g., 3.5 Å Br⋯π contacts). Solubility parameters (logP) are experimentally determined via shake-flask assays, while molecular dynamics simulations predict dissolution kinetics in biological membranes .
Q. What mechanistic insights explain the hepatotoxicity of dinitroaniline metabolites in mammalian systems?
- Methodological Answer : Multi-omics approaches (transcriptomics, metabolomics) identify toxicity pathways. For 2-bromo-4,6-dinitroaniline, glutathione depletion and NF-κB-mediated inflammation are linked to oxidative stress. In vivo models (e.g., bile duct-ligated rats) validate mitochondrial dysfunction via ATPase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
